molecular formula C11H16O B14303938 1-Methylidenespiro[4.5]decan-7-one CAS No. 113163-17-0

1-Methylidenespiro[4.5]decan-7-one

Cat. No.: B14303938
CAS No.: 113163-17-0
M. Wt: 164.24 g/mol
InChI Key: RZYKTGIRKLNVMT-UHFFFAOYSA-N
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Description

1-Methylidenespiro[4.5]decan-7-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its distinctive molecular configuration, which includes a spiro junction connecting two rings. The molecular formula of this compound is C11H16O, and it has a molecular weight of 164.24 g/mol .

Preparation Methods

The synthesis of 1-Methylidenespiro[4.5]decan-7-one can be achieved through various synthetic routes. One common method involves the use of organobis(cuprates) derived from 1,4-dilithiobutane as a bis(nucleophile) component, which is then added to the bis(electrophile) 3-chloro-5,5-dimethylcyclohex-2-en-1-one . The reaction is typically conducted under anhydrous conditions with diethyl ether as the solvent. The reaction mixture is cooled to 0°C and stirred vigorously to ensure complete reaction.

Chemical Reactions Analysis

1-Methylidenespiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction, where nucleophiles replace leaving groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylidenespiro[4.5]decan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methylidenespiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

1-Methylidenespiro[4.5]decan-7-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical reactivity, which distinguishes it from other spirocyclic compounds.

Properties

CAS No.

113163-17-0

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-methylidenespiro[4.5]decan-9-one

InChI

InChI=1S/C11H16O/c1-9-4-2-6-11(9)7-3-5-10(12)8-11/h1-8H2

InChI Key

RZYKTGIRKLNVMT-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC12CCCC(=O)C2

Origin of Product

United States

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